molecular formula C21H20FN3O4S B2464816 8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189691-59-5

8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2464816
CAS No.: 1189691-59-5
M. Wt: 429.47
InChI Key: GMHGITJDRFUMOP-UHFFFAOYSA-N
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Description

8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key structural elements include:

  • Sulfonyl group: The 4-acetylphenylsulfonyl moiety introduces electron-withdrawing properties and hydrogen-bonding capabilities.
  • Aromatic substituent: The 3-fluorophenyl group at position 3 contributes steric and electronic effects, with meta-fluorination likely influencing pharmacokinetics .

This compound is hypothesized to act as a protease or kinase inhibitor based on structural analogs (e.g., beta-secretase inhibitors in ).

Properties

IUPAC Name

8-(4-acetylphenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-14(26)15-5-7-18(8-6-15)30(28,29)25-11-9-21(10-12-25)23-19(20(27)24-21)16-3-2-4-17(22)13-16/h2-8,13H,9-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHGITJDRFUMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C21H20FN3O4SC_{21}H_{20}FN_{3}O_{4}S. It features a triazaspiro structure which is known for conferring unique pharmacological properties.

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell proliferation .
  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate physiological processes .

Antipsychotic Potential

A study highlighted that derivatives of triazaspiro compounds exhibit antipsychotic properties. The biological activity was assessed through behavioral pharmacological tests in animal models. Notably, the compound demonstrated a favorable profile with reduced side effects compared to traditional antipsychotics .

Anticancer Activity

Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve apoptosis induction through the modulation of signaling pathways associated with cancer progression.

Case Studies

  • Antipsychotic Efficacy :
    • A study involving 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one indicated significant antipsychotic effects in rat models without the typical extrapyramidal symptoms associated with conventional treatments .
  • Cytotoxicity in Cancer Cells :
    • Research on structurally similar compounds revealed their ability to induce apoptosis in breast cancer cell lines via mitochondrial pathways, suggesting a potential therapeutic application for this compound in oncology.

Data Table: Biological Activity Overview

Activity TypeMechanismObserved EffectsReferences
AntipsychoticGPCR modulationReduced symptoms in animal models
CytotoxicityApoptosis inductionCell death in cancer lines
Inhibition of KinasesMAPK pathway inhibitionDecreased inflammation and proliferation

Scientific Research Applications

Key Structural Features

  • Sulfonyl Group : Increases solubility and may enhance biological activity.
  • Triazine Ring : Provides stability and potential interaction sites for biological targets.
  • Fluorophenyl Substituent : May influence lipophilicity and receptor binding properties.

Pharmacological Applications

Research indicates that compounds similar to 8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit various pharmacological activities:

Antimicrobial Activity

Studies have shown that triazaspiro compounds possess antimicrobial properties against a range of bacterial strains. The sulfonamide group is particularly known for its effectiveness in inhibiting bacterial growth by interfering with folate synthesis pathways.

Antidepressant Effects

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the antidepressant potential of triazaspiro derivatives. These compounds may modulate neurotransmitter systems, particularly serotonin receptors, leading to reduced depressive behaviors in animal models.

Anti-inflammatory Properties

The sulfonamide function may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This has been supported by studies demonstrating decreased inflammation markers in treated subjects compared to controls.

Antidepressant Study

A notable study examined the effects of triazaspiro derivatives on mood regulation. Results indicated that these compounds significantly reduced depressive-like behaviors in rodents, suggesting a potential pathway for developing new antidepressants.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of similar sulfonamide-containing compounds. Results showed a marked decrease in inflammatory markers in treated subjects, supporting the hypothesis that these compounds can modulate inflammatory responses effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features/Applications Source
Target Compound R1 = 4-acetylphenylsulfonyl, R2 = 3-FPh ~432.4* Hypothesized enzyme inhibition; acetyl group enhances polarity N/A
8-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one R1 = 4-ClPhSO₂, R2 = 4-OCH₃Ph ~435.9 Increased lipophilicity (Cl, OCH₃); potential antimicrobial activity
8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one R1 = 3-Cl-4-MePhSO₂, R2 = 4-OCH₃Ph 447.93 Steric bulk from methyl; improved metabolic stability
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one Core = 1,4,7-triaza, R2 = 3-FPh 247.27 Reduced complexity; intermediate for drug development
8-(3-Isopropoxybenzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one R1 = 3-iPrOBn, R2 = 3-FPh ~480.5 Beta-secretase (BACE1) inhibitor; CNS applications
3-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one R1 = 3-FPhCH₂, R2 = 4-ClPh 371.84 Dual halogenation; exploratory anticancer/antiviral screening

*Calculated based on molecular formula C₂₁H₂₀FN₃O₄S.

Key Observations

Substituent Effects :

  • Electron-withdrawing groups (e.g., acetyl, Cl) on the sulfonyl moiety enhance polarity and target binding .
  • Halogenated aryl groups (3-FPh, 4-ClPh) improve metabolic stability and membrane permeability .
  • Methoxy groups (4-OCH₃Ph) increase lipophilicity but may reduce aqueous solubility .

Chlorinated derivatives () are often explored for antimicrobial or anticancer applications due to enhanced reactivity .

Synthetic Methods :

  • Microwave-assisted synthesis () reduces reaction times for spirocyclic cores (e.g., 1,4,8-triazaspiro[4.5]dec-2-ones) compared to traditional heating, improving scalability .

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